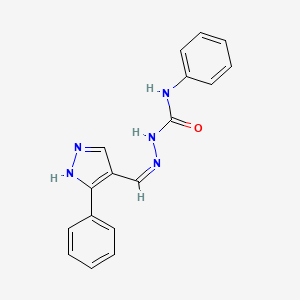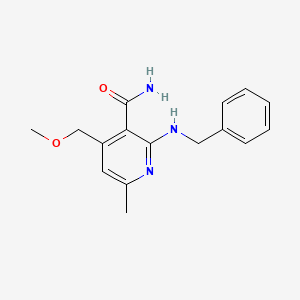
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a semicarbazone derivative and has been synthesized using various methods. The aim of
Mécanisme D'action
The mechanism of action of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy and X-ray crystallography. Another advantage is its low toxicity, which makes it safe for use in cell culture and animal experiments. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone. One of the directions is the synthesis of new derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new drugs for various diseases. In addition, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Conclusion
In conclusion, 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its biological effects. Its mechanism of action is not fully understood, but it has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone can be synthesized using different methods. One of the most common methods is the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with phenylsemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol and under reflux conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to be effective in treating Alzheimer's disease and Parkinson's disease. In addition, this compound has been used in the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
1-phenyl-3-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(20-15-9-5-2-6-10-15)22-19-12-14-11-18-21-16(14)13-7-3-1-4-8-13/h1-12H,(H,18,21)(H2,20,22,23)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPSQXGKSITCA-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N\NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)

![1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B6139443.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)
![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![methyl 4-[5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B6139489.png)
![4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6139500.png)
![4-phenyl-N-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6139508.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![2-{2-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B6139520.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B6139527.png)
![N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)